
4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline is a compound that features both an imidazole ring and an aniline group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often include the use of nickel catalysts and mild reaction conditions to ensure the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and substitution reactions to introduce the necessary functional groups .
化学反应分析
Types of Reactions
4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline can undergo various types of chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline has several applications in scientific research:
作用机制
The mechanism of action of 4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the aniline group can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(Methoxymethyl)aniline: This compound lacks the imidazole ring but shares the methoxymethyl and aniline groups.
1-(Methoxymethyl)-1h-imidazole: This compound contains the imidazole ring and methoxymethyl group but lacks the aniline group.
Uniqueness
4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline is unique due to the presence of both the imidazole ring and the aniline group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
属性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
4-[1-(methoxymethyl)imidazol-2-yl]aniline |
InChI |
InChI=1S/C11H13N3O/c1-15-8-14-7-6-13-11(14)9-2-4-10(12)5-3-9/h2-7H,8,12H2,1H3 |
InChI 键 |
JSMIIMOUIZIFHY-UHFFFAOYSA-N |
规范 SMILES |
COCN1C=CN=C1C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



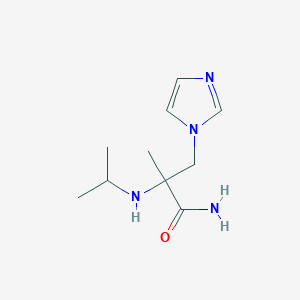

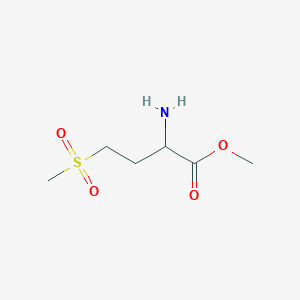


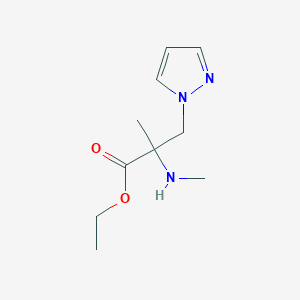
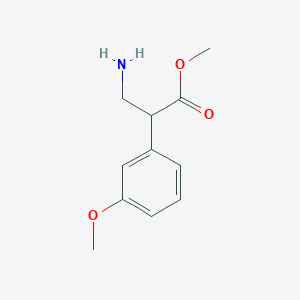
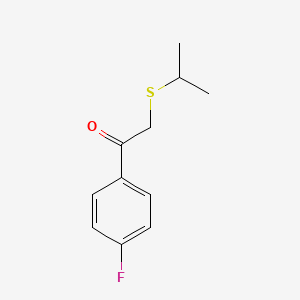
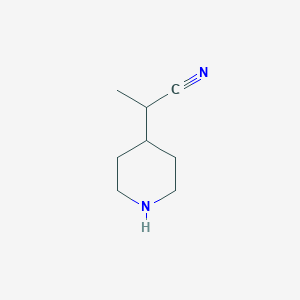

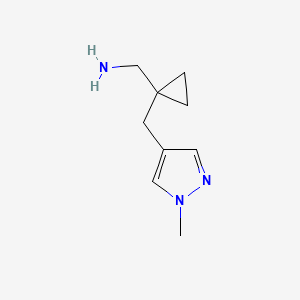
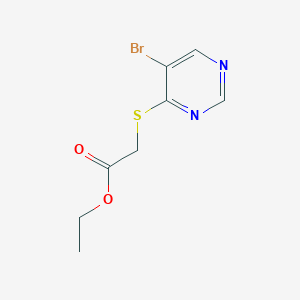
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
